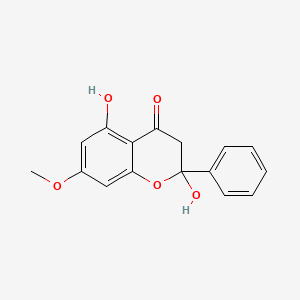
2,5-Dihydroxy-7-methoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the stem bark of Friesodielsia enghiana . Flavonoids are a large class of natural aromatic compounds known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-oxidant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-7-methoxyflavanone typically involves the use of flavonoid precursors and specific reaction conditions. One common method includes the use of column chromatography with silica gel, eluted with increasing amounts of methanol in dichloromethane . The compound can also be isolated from natural sources such as the stem bark of Friesodielsia enghiana .
Industrial Production Methods
the extraction from natural sources remains a viable method, especially for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and substituted flavonoids with various functional groups .
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-7-methoxyflavanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its anti-cancer, anti-microbial, and anti-oxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-7-methoxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting enzymes: Such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Scavenging free radicals: Reducing oxidative stress and preventing cellular damage.
Inducing apoptosis: In cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pinostrobin (5-hydroxy-7-methoxyflavanone): Another flavonoid with similar anti-inflammatory and anti-oxidant properties.
Acacetin (5,7-Dihydroxy-4’-methoxyflavone): Known for its anti-cancer and anti-inflammatory activities.
Quercetin: A well-known flavonoid with extensive research on its anti-cancer and anti-oxidant properties.
Uniqueness
2,5-Dihydroxy-7-methoxyflavanone is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
35486-66-9 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
2,5-dihydroxy-7-methoxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-12(17)15-13(18)9-16(19,21-14(15)8-11)10-5-3-2-4-6-10/h2-8,17,19H,9H2,1H3 |
Clave InChI |
RBTSKEDOUJLPHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=O)CC(OC2=C1)(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)

![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)


![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)

![7-[(2-Fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12372023.png)


